molecular formula C8H6ClN3S2 B1348718 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 37844-22-7

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1348718
CAS No.: 37844-22-7
M. Wt: 243.7 g/mol
InChI Key: DXNZMIGMBVWIRQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound is systematically named 5-(2-chloroanilino)-1,3,4-thiadiazole-2-thiol according to IUPAC guidelines. Common synonyms include:

  • 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
  • 5-(2-Chlorophenylamino)-3H-1,3,4-thiadiazole-2-thione
  • 5-(2-Chloroanilino)-1,3,4-thiadiazole-2-thiol

These variations reflect differences in substitution pattern descriptors but consistently describe the same core structure.

Molecular Formula and Structural Features

The molecular formula is C₈H₆ClN₃S₂ , with a molecular weight of 243.74 g/mol . Key structural components include:

Feature Description
Thiadiazole ring A five-membered heterocycle containing two nitrogen and one sulfur atom
Substituents - 2-Chlorophenylamino group at position 5
- Thiol (-SH) group at position 2
Aromaticity Delocalized π-electrons across the thiadiazole ring

The thiol group enables disulfide bond formation, while the chlorophenyl moiety contributes to hydrophobic interactions.

Historical Context of Thiadiazole Derivatives in Medicinal Chemistry

Thiadiazoles emerged as critical pharmacophores in the mid-20th century, with their development closely tied to advances in heterocyclic chemistry. Key milestones include:

Year Development Significance Source
1950s Discovery of acetazolamide (a 1,3,4-thiadiazole derivative) as a diuretic First clinical application of thiadiazoles in carbonic anhydrase inhibition
1960s Synthesis of cephazolin, a β-lactam antibiotic with a thiadiazole moiety Demonstrated antibacterial applications
1980s Exploration of thiadiazoles as antiviral and anticancer agents Expanded therapeutic potential through structure-activity studies
2020s Development of 1,3,4-thiadiazole hybrids for targeted therapies Improved selectivity in enzyme inhibition and immunomodulation

The pharmacological relevance of thiadiazoles stems from their:

  • Bioisosteric properties : Mimic pyrimidine bases, enabling DNA interaction.
  • Mesoionic character : Enhances membrane permeability and target binding.
  • Structural versatility : Allows modular substitution for optimizing pharmacokinetics.

Recent studies highlight this compound as a scaffold for developing kinase inhibitors and antimicrobial agents. Its chlorophenyl group improves lipophilicity, potentially enhancing blood-brain barrier penetration compared to simpler thiadiazoles.

Properties

IUPAC Name

5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZMIGMBVWIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351294
Record name 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37844-22-7
Record name 37844-22-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-chloroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring that has a wide array of applications in scientific research.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its uses include serving as a building block in synthesizing complex molecules, and it is also studied for its antimicrobial, antifungal, and anticancer properties.

Chemistry

In chemistry, this compound serves as a fundamental building block for synthesizing more complex molecules. The synthesis of this compound typically involves reacting 2-chloroaniline with thiocarbohydrazide under acidic conditions, often using ethanol as a solvent and hydrochloric acid as a catalyst at elevated temperatures.

Biology

This compound and its derivatives have notable antimicrobial activity. Certain derivatives have demonstrated effectiveness against bacterial strains like Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 μg/disk. The presence of the thiadiazole moiety is critical for this activity.

Medicine

This compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways. For example, one derivative showed growth inhibitory effects against breast cancer MCF-7 cells (IC50 = 0.28 µg/mL), suggesting it could be a KSP inhibitor in clinical trials for various cancers. Additionally, certain derivatives have been reported to inhibit the survival of acute promyelocytic leukemia HL-60 cells (IC50 = 9.6 µM), indicating that structural modifications can enhance cytotoxicity.

**Industry

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

The following analysis compares 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol with structurally analogous 1,3,4-thiadiazole derivatives, focusing on substituent effects, synthesis, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituent at Position 5 Key Features Reference
This compound 2-Chlorophenylamino Moderate steric hindrance, electron-withdrawing Cl may enhance stability
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 4-Nitrophenyl Strong electron-withdrawing NO₂ group; may increase reactivity
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine 2,4-Dichlorophenyl Increased lipophilicity; dual Cl substitution may improve membrane permeation
5-[(4-Fluorophenyl)methyl]amino-1,3,4-thiadiazole-2-thiol 4-Fluorophenylmethylamino Electronegative F enhances hydrogen bonding; smaller substituent size
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino Bulky aliphatic group; may reduce solubility but improve metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and modulate electronic interactions, while bulky substituents (e.g., cyclohexyl) may affect solubility .

Key Observations :

  • Acid choice dictates product : Conc. H₂SO₄ favors thiadiazole formation, while HCl yields oxadiazole derivatives .
  • Low yields (e.g., 18% for lincomycin hybrids) highlight challenges in functionalizing complex scaffolds .

Key Observations :

  • Bromo substitution significantly enhances antitumor efficacy compared to chloro derivatives .
  • Antibacterial activity correlates with substituent lipophilicity and hydrogen-bonding capacity .

Key Observations :

  • Lower molecular weight derivatives (e.g., cyclopropylmethyl) may offer better pharmacokinetic profiles .
  • Fluorinated analogs exhibit improved metabolic stability due to reduced cytochrome P450 interactions .

Biological Activity

5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The synthesis of this compound typically involves the reaction of 2-chloroaniline with thiocarbohydrazide under acidic conditions. The reaction is usually carried out in solvents like ethanol with catalysts such as hydrochloric acid at elevated temperatures to ensure high yield and purity. The compound features a thiadiazole ring structure, which contributes to its diverse reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 μg/disk . The presence of the thiadiazole moiety is critical for this activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a derivative demonstrated significant growth inhibitory effects against breast cancer MCF-7 cells (IC50 = 0.28 µg/mL), indicating its potential as a KSP inhibitor in clinical trials for various cancers . Another study reported that certain derivatives inhibited the survival of acute promyelocytic leukemia HL-60 cells (IC50 = 9.6 µM), suggesting that structural modifications can enhance cytotoxicity .

Antidepressant Activity

In a study focusing on the antidepressant activity of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, two compounds showed significant reductions in immobility time compared to the standard imipramine . This suggests that modifications to the parent structure can yield compounds with enhanced neuropharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks their activity and disrupts cellular processes.
  • Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells at the G2/M phase, leading to reduced cell proliferation .
  • Antioxidant Activity : Some studies suggest that thiol groups may confer antioxidant properties that further enhance its biological efficacy.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, we can summarize key differences in a table:

Compound TypeStructural FeaturesBiological Activity
5-Amino-1,3,4-thiadiazole Contains amino groupAntimicrobial and anticancer properties
1,3,4-Oxadiazole Contains oxygen instead of sulfurDifferent biological profiles
Thiazoles Similar ring structureVaries widely in activity depending on substitutions

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Antimicrobial Efficacy : A series of derivatives were tested for antimicrobial activity against various pathogens. Compounds showed promising results against both bacterial and fungal strains.
  • Cytotoxicity Studies : In vitro studies demonstrated that modifications to the thiadiazole ring significantly influenced cytotoxicity against different cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves cyclization and nucleophilic substitution. For example:

  • Step 1 : React 4-phenyl butyric acid (1 mol) with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours) to form intermediates .
  • Step 2 : Adjust pH to 8-9 with ammonia to precipitate the product. Recrystallize using DMSO/water (2:1) .
  • Intermediates (e.g., thiosemicarbazides) are confirmed via IR spectroscopy (S-H stretch ~2500 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.4 ppm) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

Key techniques include:

Method Key Peaks/Data
¹H NMR SH proton at δ ~10.0 ppm; aromatic protons (2-chlorophenyl) at δ 7.2–7.8 ppm .
Elemental Analysis Expected C, H, N, S percentages within ±0.3% of theoretical values .
Mass Spectrometry Molecular ion peak [M+1]⁺ matching theoretical m/z (e.g., m/z 240 for analogs) .

Q. What are common impurities in the synthesis, and how can they be mitigated?

  • Impurities : Unreacted thiosemicarbazide or chlorinated byproducts.
  • Mitigation : Optimize POCl₃ stoichiometry (3 mol) and monitor reaction progress via TLC . Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Variables : Temperature (70–100°C), POCl₃ concentration (2–4 mol), reaction time (2–5 hours).
  • Response Surface Methodology (RSM) : Identify interactions between variables. For example, high POCl₃ (3 mol) and prolonged reflux (3 hours) maximize yields (~70%) .
  • Validation : Replicate optimal conditions in triplicate to confirm reproducibility .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected SH proton shifts)?

  • Step 1 : Verify purity via elemental analysis (e.g., sulfur content deviation >0.5% indicates impurities) .
  • Step 2 : Use complementary techniques (e.g., ¹³C NMR or HSQC to confirm thiol group connectivity) .
  • Step 3 : Compare with literature data for analogous compounds (e.g., 5-(4-fluorophenyl) derivatives show SH at δ 9.91 ppm) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate electrophilicity index (ω) at the thiadiazole sulfur to predict nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using COMSOL Multiphysics .

Q. How can in silico models evaluate the compound’s biological activity?

  • Molecular Docking : Target enzymes like fungal cytochrome P450 (e.g., CYP51) using AutoDock Vina. High binding affinity (ΔG < -8 kcal/mol) suggests antifungal potential .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test predictions) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Study : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Data Contradiction and Reproducibility

Q. How to address inconsistent biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values against structural analogs (e.g., 4-fluorophenyl derivatives show 10-fold higher activity than chlorophenyl) .
  • Assay Standardization : Use uniform protocols (e.g., microdilution method for antifungal testing per CLSI guidelines) .

Q. What experimental controls ensure reproducibility in kinetic studies?

  • Internal Standards : Spike reactions with deuterated analogs (e.g., D₅-2-chlorophenyl) for LC-MS quantification .
  • Blind Trials : Repeat assays with coded samples to eliminate observer bias .

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